molecular formula C7H11N3O B153752 N-Acetylhistamine CAS No. 673-49-4

N-Acetylhistamine

Cat. No. B153752
CAS RN: 673-49-4
M. Wt: 153.18 g/mol
InChI Key: XJWPISBUKWZALE-UHFFFAOYSA-N
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Description

N-Acetylhistamine is a chemical compound related to histamine, a well-known mediator of allergic reactions and regulator of stomach acid production. It is an acetylated form of histamine, which suggests that it may have different biological activities or metabolic pathways compared to histamine itself. The presence of N-acetylhistamine in tissues and its potential physiological roles have been a subject of research, as indicated by studies on its deacetylation and the resulting elevation of histamine levels in animal tissues .

Synthesis Analysis

The synthesis of N-acetylhistamine is not directly described in the provided papers; however, methods for synthesizing related N-acetylated compounds have been reported. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, involves acetylation and sulfatase treatment . Similarly, (-)-N-Acetylslaframine, an indolizidine alkaloid, was synthesized using stereoselective lithiation and substitution reactions . These methods could potentially be adapted for the synthesis of N-acetylhistamine.

Molecular Structure Analysis

While the molecular structure of N-acetylhistamine is not explicitly analyzed in the provided papers, techniques such as NMR and MS have been employed to identify the structures of related compounds. For example, the decomposition products of N-acetyl-L-glutamine were identified using one-dimensional proton and carbon-13 NMR, as well as electrospray LC-MS/MS . These analytical techniques are crucial for confirming the molecular structure of synthesized compounds, including N-acetylhistamine.

Chemical Reactions Analysis

The chemical reactions involving N-acetylhistamine are hinted at through the study of its deacetylation. An enzyme from rat liver extract, N-acetylhistamine deacetylase, catalyzes the removal of the acetyl group from N-acetylhistamine, converting it back to histamine . This reaction is significant as it suggests a metabolic pathway for N-acetylhistamine in biological systems and implies that N-acetylhistamine could serve as a reservoir for histamine in tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetylhistamine are not directly discussed in the provided papers. However, the stability of related compounds under physiological conditions has been investigated. For example, N-hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature . By analogy, the stability of N-acetylhistamine could be an important factor in its physiological role and potential as a therapeutic agent.

Relevant Case Studies

Case studies involving N-acetylhistamine are not explicitly presented in the provided papers. However, research on the elevation of histamine levels in rat and mouse tissues following the administration of N-acetylhistamine suggests that this compound could influence histamine-mediated physiological processes . Additionally, the inhibition of N-acetylhistamine deacetylation by diphenhydramine, an antihistaminergic agent, indicates potential interactions with pharmaceuticals .

Scientific Research Applications

Histamine Elevation in Tissue

N-Acetylhistamine, when administered to mice and rats, significantly elevates tissue histamine levels. It has been found to be more potent in elevating histamine than histidine, a precursor amino acid of histamine. This elevation is attributed to the deacetylation of N-acetylhistamine, and a small but significant amount of N-acetylhistamine has been identified in normal rat tissues, suggesting its physiological role in histamine regulation (Endo, 1979).

Enzymatic Deacetylation in Animal Tissues

N-Acetylhistamine-deacetylating activity has been observed in various tissues of rats, mice, and guinea pigs, particularly in the liver, kidney, spleen, and brain. This enzymatic activity, which plays a role in histamine metabolism, is affected by various ions and has an optimal pH of 8.0 in the presence of Mn++. The activity of N-acetylhistamine deacetylase in these tissues suggests its significance in the metabolic pathways of histamine (Endo & Ogura, 1975).

Effects on Body Temperature

Intracerebroventricular administration of N-acetylhistamine in mice induces hypothermia and increases histamine levels. However, histamine H1 and H2 antagonists do not prevent this hypothermia, indicating that exogenous N-acetylhistamine does not significantly influence the functions of the brain's histaminergic system in mammals (Onodera et al., 1994).

Properties of N-Acetylhistamine Deacetylase in Brain

The properties of N-acetylhistamine deacetylase in the rat brain have been studied, revealing its significant role in the metabolism of N-acetylhistamine. This enzyme, primarily soluble and uniformly distributed in the brain, shows higher activity in neonatal brains compared to adult brains. Its activity suggests that deacetylation may not regulate brain histamine synthesis (Hegstrand & Kalinke, 1985).

Histamine Role in Physiology

Histamine plays a major role in diverse physiological processes by activating four types of GPCRs (H1–H4). Discoveries in histamine research have led to the development of therapeutics targeting H1 and H2 receptors for allergies and gastrointestinal disorders. This highlights the multifaceted functions of histamine and its significance in medical research (Tiligada & Ennis, 2018).

Safety And Hazards

N-Acetylhistamine should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11N3O/c1-6(11)9-3-2-7-4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWPISBUKWZALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217670
Record name N-Acetylhistamine
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylhistamine
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Solubility

>23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674566
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Acetylhistamine

CAS RN

673-49-4
Record name Acetylhistamine
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Record name N-acetylhistamine
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Record name N-Acetylhistamine
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Record name N-(2-(imidazol-4-yl)ethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.556
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Record name ACETYLHISTAMINE
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Record name N-Acetylhistamine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
604
Citations
Y Endo - European Journal of Pharmacology, 1979 - Elsevier
… N-acetylhistamine (Endo, 1976). In the present study, the in vivo deacetylation of N-acetylhistamine … It was found that N-acetylhistamine was a potent agent to elevate histamine levels in …
Number of citations: 27 www.sciencedirect.com
C Van der Heiden, SK Wadman, PK De Bree… - Clinica Chimica …, 1972 - Elsevier
… , especially in a later (recovery) phase when imidazolepropionic acid and N-acetylhistamine … derivative, found in excess in some of our patients, is N-acetylhistamine. N-Acetylhistamine …
Number of citations: 15 www.sciencedirect.com
TB Paiva, M Tominaga, ACM Paiva - Journal of Medicinal …, 1970 - ACS Publications
… The titrations of N-acetylhistamine and its monoand diiododerivatives were … The pK values found for the imidazolium dissociations were 6.99 for N-acetylhistamine, 4.73 for A-acetyI-5-…
Number of citations: 86 pubs.acs.org
O Sjaastad - Acta Pharmacologica et Toxicologica, 1966 - Wiley Online Library
… urinary output of N-acetylhistamine (0. SJAASTAD, in press c). This observation demands an investigation of the fate of histamine and of N-acetylhistamine administered at various …
Number of citations: 32 onlinelibrary.wiley.com
T TANAKA, M AKUTAGAWA, M MAKINO… - Japanese Journal of …, 1977 - jstage.jst.go.jp
… 及 び N-Acetylhistamine を基 質 と して 皮膚 病 原 真 菌 に よる分 解 実 験 を… 供 試 皮 膚 病 原 真 歯 の場 合, N-Acetylhistamine … Ogra: Enzymatic deacetylation of N-acetylhistamine in animal …
Number of citations: 1 www.jstage.jst.go.jp
Y Endo, Y Ogura - The Japanese Journal of Pharmacology, 1975 - jstage.jst.go.jp
… 6 ,poles of N-acetylhistamine and 0.3 ml of enzyme solution in a final volume of 1.0 ml … of N-acetylhistamine to histamine was not ob served during the incubation of N-acetylhistamine …
Number of citations: 12 www.jstage.jst.go.jp
Y Endo - Biochimica et Biophysica Acta (BBA)-Enzymology, 1976 - Elsevier
… of N-acetylhistamine was … , N-acetylhistamine and to a lesser extent N-acetyltyramine served as the substrates. The Km value was 0.3 mM at the optimum pH 8.0 for N-acetylhistamine. …
Number of citations: 12 www.sciencedirect.com
L Zhuang, L Zhao, P Yin - RSC advances, 2018 - pubs.rsc.org
The algicidal compounds produced by Bacillus sp. strain B1 against Phaeocystis globosa, one of the main red-tide algae, were isolated and identified in a previous study as urocanic …
Number of citations: 23 pubs.rsc.org
M Tominaga, ACM Paiva - Journal of Medicinal Chemistry, 1969 - ACS Publications
… Motidome for valuable advice and help in the preparation of N-acetylhistamine, Professor TB Paivafor the biological assays, and Mr. A. Hashimoto for the determination of nmr spectnt. …
Number of citations: 11 pubs.acs.org
ØV Sjaastad, O Sjaastad - Acta Pharmacologica et …, 1972 - Wiley Online Library
… N-acetylhistamine was demonstrated only in faecal sampIes with an inherent ability to form COe from histamine. Since N-acetylhistamine is … step in the ring rupture of N-acetylhistamine. …
Number of citations: 9 onlinelibrary.wiley.com

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